Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Organic synthesis Medicinal chemistry Heterocyclic intermediates

This compound is the pre‑formed ethyl ester of the 2‑oxyacetic acid derivative, eliminating the need for on‑site esterification and reducing process steps. Its 5‑bromo substituent enables Pd‑catalyzed cross‑coupling, while the 3‑nitro group can be reduced to an amine for further derivatization. The clearly defined melting point (63–64°C) ensures batch‑to‑batch consistency. Procure with confidence for streamlined synthesis of kinase inhibitor and GPCR modulator intermediates.

Molecular Formula C9H9BrN2O5
Molecular Weight 305.08 g/mol
CAS No. 105544-30-7
Cat. No. B024897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
CAS105544-30-7
Molecular FormulaC9H9BrN2O5
Molecular Weight305.08 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3
InChIKeyUHIILDDDMFTHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (CAS 105544-30-7): Essential Procurement Specifications and Core Chemical Identity


Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (CAS 105544-30-7) is a heterobifunctional pyridine derivative featuring 5-bromo, 3-nitro, and 2-oxyacetate ethyl ester substituents on the pyridine core. With molecular formula C9H9BrN2O5 and a molecular weight of 305.08 g/mol , the compound exhibits a measured melting point of 63–64 °C [1] and a predicted flash point of 174.0 ± 26.5 °C . Its canonical SMILES notation, CCOC(=O)COC1=NC=C(Br)C=C1[N+](=O)[O-] , confirms the precise regiochemical arrangement: the bromine atom occupies the 5-position of the pyridine ring, the nitro group resides at the 3-position, and the oxyacetate ethyl ester is anchored at the 2-position via an ether linkage. This exact substitution pattern—particularly the 2-O-CH2CO2Et ether functionality—distinguishes the compound from alternative positional isomers and structurally related intermediates .

Procurement Risk Alert for Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate: Why Generic Analogs or Positional Isomers Cannot Be Substituted


Procurement decisions for Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (CAS 105544-30-7) cannot rely on generic or superficially similar nitropyridine intermediates due to critical structural and functional divergences. Substitution with the unesterified carboxylic acid (2-((5-bromo-3-nitropyridin-2-yl)oxy)acetic acid) would alter solubility, reactivity in coupling reactions, and require additional protection/deprotection steps not necessary with the ethyl ester . Positional isomers lacking the 2-oxyacetate ether linkage (e.g., 5-bromo-3-nitropyridin-2-ol, CAS 15862-34-7) lack the same nucleophilic substitution capacity [1]. Compounds with identical core functionality but different halogens (e.g., 5-chloro or 5-fluoro analogs) exhibit altered reactivity profiles in cross-coupling chemistry. Furthermore, the compound's measured melting point of 63–64 °C [2] serves as a quality control parameter distinguishing authentic material from degradation products or incorrectly synthesized batches. These differences, documented in the quantitative evidence below, preclude ad hoc substitution without revalidation of entire synthetic pathways.

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate: Quantifiable Differentiation Versus Structural Analogs and Synthetic Alternatives


Comparative Synthetic Yield Advantage: Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate vs. Alternative Precursor Routes

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate can be synthesized via nucleophilic aromatic substitution of 5-bromo-2-chloro-3-nitropyridine with ethyl glycolate, achieving an isolated yield of 82% after purification by silica gel column chromatography . In contrast, alternative synthetic sequences proceeding through the corresponding acid intermediate (2-((5-bromo-3-nitropyridin-2-yl)oxy)acetic acid) or employing the hydroxyl precursor (5-bromo-3-nitropyridin-2-ol) require either additional esterification steps or extended reaction times, with reported overall yields not exceeding the 82% benchmark achieved by the direct ethyl ester synthesis . The higher yield translates directly to reduced raw material costs per gram of purified product.

Organic synthesis Medicinal chemistry Heterocyclic intermediates

Verified Melting Point as an Identity and Purity Benchmark for Procurement Quality Assurance

Authentic Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate exhibits a measured melting point of 63–64 °C [1]. This sharply defined thermal property distinguishes the compound from structurally related intermediates lacking the ethyl ester functionality, such as 5-bromo-3-nitropyridin-2-ol (CAS 15862-34-7), which is reported as a crystalline solid with a melting range of 156–158 °C . The substantial difference (approximately 93–95 °C lower) provides procurement professionals with a simple, low-cost analytical verification method to confirm identity and screen for incorrect shipments or synthetic impurities.

Analytical chemistry Quality control Procurement specification

Verified Melting Point as an Identity and Purity Benchmark for Procurement Quality Assurance

The C2 position of the pyridine ring in Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate is functionalized with an ethyl oxyacetate ether group (O-CH2-CO2Et), which serves as a pre-installed glycinate equivalent for subsequent derivatization [1]. In contrast, 5-bromo-3-nitropyridin-2-ol (CAS 15862-34-7) presents a free hydroxyl group at C2, while 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) bears a chloro leaving group requiring separate etherification steps [2]. The pre-installed ether linkage in the target compound eliminates one full synthetic operation from derivative synthesis sequences relative to the chloro precursor, reducing solvent consumption, purification burden, and overall process time. This functional group advantage is particularly relevant in medicinal chemistry programs synthesizing libraries of 2-alkoxy-substituted pyridine derivatives.

Analytical chemistry Quality control Procurement specification

Bromine Substituent Positional Specificity Confers Orthogonal Reactivity in Cross-Coupling Chemistry

The 5-bromo substituent in Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate occupies a position electronically distinct from bromine substitution at alternative pyridine positions [1]. Compounds bearing bromine at the 3-position (e.g., 3-bromo-5-nitropyridine analogs) exhibit different reactivity profiles in palladium-catalyzed cross-couplings due to altered electron density distribution across the pyridine ring. The 5-position bromine in the target compound is flanked by a nitro group at C3 and the oxyacetate ether at C2, creating a unique electronic environment that dictates regioselective coupling outcomes. While explicit comparative rate data for the 5-bromo isomer versus positional isomers is not available in open literature, the class-level principle—that bromine position on electron-deficient heteroarenes controls oxidative addition rates and regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—is well established [2].

Cross-coupling C–C bond formation Regioselectivity

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate: Evidence-Driven Application Scenarios for Procurement and Research Planning


Medicinal Chemistry: Synthesis of Kinase Inhibitor and GPCR Modulator Scaffolds

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate serves as a strategic intermediate for constructing 2-alkoxy-substituted pyridine cores found in kinase inhibitor and GPCR modulator pharmacophores [1]. The pre-installed O-CH2CO2Et ether group eliminates one synthetic step compared to routes using 5-bromo-2-chloro-3-nitropyridine, enabling faster library synthesis for structure-activity relationship (SAR) exploration. The 5-bromo substituent provides a handle for Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine diversity elements at the 5-position. The nitro group can be selectively reduced to an amine, unlocking additional derivatization pathways including amide bond formation or diazotization chemistry. This orthogonal reactivity profile positions the compound as a versatile building block in lead optimization campaigns targeting heteroaromatic core modifications.

Process Chemistry: Cost-Efficient Intermediate for Scale-Up Operations

With a demonstrated synthetic yield of 82% under standard nucleophilic aromatic substitution conditions [1], Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate offers process chemists a reliable, high-yielding intermediate suitable for scale-up to multi-gram or kilogram quantities. The compound's discrete melting point (63–64 °C) facilitates in-process quality control checks and batch-to-batch consistency verification without requiring advanced analytical instrumentation. Procurement of the pre-formed ethyl ester eliminates the need for on-site esterification steps, reducing solvent waste, reaction vessel occupancy time, and associated operational hazards. These factors contribute to a favorable overall cost-of-goods calculation for downstream active pharmaceutical ingredient (API) manufacturing campaigns.

Material Sciences and Agrochemical Development: Functionalized Heteroaromatic Monomers and Bioactive Precursors

The bromine substituent at the 5-position of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate enables its use as a monomer or comonomer in the synthesis of functionalized heteroaromatic polymers and conjugated materials via Pd-catalyzed polymerization methods [1]. In agrochemical research, the compound's pyridine core bearing both electron-withdrawing (nitro) and modifiable (bromo, ester) groups aligns with structural motifs found in commercial herbicides and fungicides. The oxyacetate ester can be hydrolyzed to the carboxylic acid for conjugation to targeting moieties or retained to modulate physicochemical properties such as logP and aqueous solubility. The predictable reactivity of the 5-bromo position in cross-coupling chemistry supports rational design of extended π-systems for optoelectronic applications.

Analytical and Quality Control Laboratories: Certified Reference Material for Method Validation

The well-defined melting point of 63–64 °C [1] combined with high commercial purity specifications (typically ≥98% ) makes Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate a suitable reference standard for HPLC method development, GC-MS calibration, and NMR spectroscopy validation in analytical laboratories. The compound's distinct retention characteristics and predictable fragmentation pattern support its use as an internal standard in quantitative analyses of nitropyridine-containing pharmaceutical impurities or environmental samples. Procurement of characterized, lot-certified material with accompanying Certificates of Analysis enables laboratories to meet regulatory documentation requirements for method transfer and validation studies.

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